molecular formula C15H22BNO5 B6337741 2-(Ethoxycarbonyl)-6-methoxypyridine-4-boronic acid pinacol ester, 95% CAS No. 2096337-57-2

2-(Ethoxycarbonyl)-6-methoxypyridine-4-boronic acid pinacol ester, 95%

Cat. No. B6337741
CAS RN: 2096337-57-2
M. Wt: 307.15 g/mol
InChI Key: IWIPJHIUADMVPW-UHFFFAOYSA-N
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Description

Boronic esters, such as the one you’re asking about, are organic compounds that are derived from boronic acids . They are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . These reactions are a key step in the synthesis of various organic compounds .


Synthesis Analysis

The synthesis of boronic esters typically involves the reaction of boronic acids with alcohols, with the loss of water . The products of these reactions are very susceptible to hydrolysis, but with 1,2- and 1,3-diols, the resulting cyclic boronates are stable enough to be isolated .


Chemical Reactions Analysis

Boronic esters are commonly used in Suzuki-Miyaura cross-coupling reactions . This reaction is a key step in the synthesis of various organic compounds .

Mechanism of Action

Target of Action

Boronic esters, including pinacol boronic esters, are commonly used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron group from the boronic ester . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The affected biochemical pathway primarily involves the protodeboronation of alkyl boronic esters . This process is a key step in the synthesis of various organic compounds, including azaindole and diazaindoles from chloroamino-N-heterocycles .

Pharmacokinetics

It’s important to note that boronic esters, including pinacol boronic esters, are susceptible to hydrolysis, especially at physiological ph . This could influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

The result of the compound’s action is the production of various organic compounds through the Suzuki-Miyaura cross-coupling reaction . The protodeboronation process has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Action Environment

Environmental factors, particularly pH, significantly influence the action, efficacy, and stability of the compound. Boronic pinacol esters are only marginally stable in water and are susceptible to hydrolysis, which is considerably accelerated at physiological pH . Therefore, these factors must be carefully considered when using these compounds for pharmacological purposes .

Safety and Hazards

Boronic esters can be irritants and may cause respiratory irritation . They should be handled with care and appropriate personal protective equipment should be used .

properties

IUPAC Name

ethyl 6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO5/c1-7-20-13(18)11-8-10(9-12(17-11)19-6)16-21-14(2,3)15(4,5)22-16/h8-9H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIPJHIUADMVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)OC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2096337-57-2
Record name 2-(Ethoxycarbonyl)-6-methoxypyridine-4-boronic acid pinacol ester
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